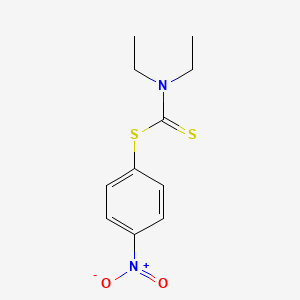

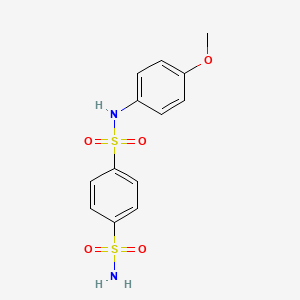

4-nitrophenyl diethyldithiocarbamate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-nitrophenyl diethyldithiocarbamate involves a simple nucleophilic substitution reaction . For instance, new carbamates of 4-nitrophenylchloroformate were synthesized using different acyclic and cyclic amines . In another example, zinc diethyldithiocarbamate (ZDTC) was used as a catalyst for the synthesis of polyurethanes suitable for biomedical applications .Molecular Structure Analysis

The molecular structure of compounds related to 4-nitrophenyl diethyldithiocarbamate has been characterized by techniques such as IR, NMR, Mass spectra, and CHN analysis . The compounds were found to exhibit significant binding modes with high dock scores against DNA Gyrase A .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds, such as sodium diethyldithiocarbamate, have been studied. It is a pale yellow, water-soluble salt . The properties of active nanomaterials are directly connected with parameters of model reduction reactions .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

4-NPDDTC has been investigated for its potential as an enzyme inhibitor. Enzymes play crucial roles in various biological processes, and modulating their activity can have therapeutic implications. Researchers have explored 4-NPDDTC’s ability to inhibit specific enzymes, which could lead to novel drug development .

HIV Treatment

The antiviral properties of 4-NPDDTC have attracted attention in the context of HIV treatment. By targeting viral enzymes or host cell factors, this compound may contribute to the management of HIV infections. Further studies are needed to fully understand its mechanism of action and efficacy .

Anticancer Potential

Dithiocarbamates, including 4-NPDDTC, exhibit promising anticancer properties. They can interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Researchers are actively exploring their use as adjuncts to conventional chemotherapy .

Antimicrobial Activity

4-NPDDTC has demonstrated antimicrobial effects against various pathogens. It may serve as a potential agent against bacterial, fungal, and parasitic infections. Its mode of action involves disrupting essential cellular processes in microorganisms .

Medical Imaging

Dithiocarbamates can form stable complexes with certain metals, making them suitable for medical imaging. Researchers have investigated their use as contrast agents in imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET) .

Anti-Inflammatory Properties

Inflammation plays a role in numerous diseases, from arthritis to cardiovascular disorders. Some studies suggest that dithiocarbamates, including 4-NPDDTC, possess anti-inflammatory properties. They may modulate inflammatory pathways and reduce tissue damage .

Additionally, 4-NPDDTC finds applications in industry and agriculture, including vulcanization acceleration, froth flotation, coatings, and heavy metal remediation. Its versatility underscores its importance in both scientific research and practical contexts .

Wirkmechanismus

Target of Action

4-Nitrophenyl diethyldithiocarbamate (4-NPD) is a derivative of dithiocarbamates (DTCs), which are known for their multi-faceted effects that rely mainly on metal binding abilities and a high reactivity with thiol groups . DTCs have been used in various applications, including as medications to treat alcohol misuse disorder . The primary targets of DTCs are human and microbial enzymes that contain thiol groups .

Mode of Action

The mode of action of 4-NPD, like other DTCs, is primarily based on its ability to chelate metals and its affinity for thiol groups present in human and microbial enzymes . This interaction with its targets leads to various changes, including the inhibition of certain enzymes and the alteration of biochemical pathways .

Biochemical Pathways

DTCs, including 4-NPD, affect various biochemical pathways. For instance, they have been shown to inhibit the enzyme aldehyde dehydrogenase . They also play a role in the oxidation process of glutathione, increasing the concentration of oxyhemoglobin . Furthermore, DTCs have been found to inhibit the nephrotoxicity induced by cisplatin in mice and affect the organ distribution and excretion of cadmium .

Pharmacokinetics

Sodium diethyldithiocarbamate trihydrate (sddct), a related compound, has been reported to be safe in experimental animals after intraperitoneal administration . The toxicity of SDDCT in rats was reported after i.p. administration of 1500mg/kg . More research is needed to fully understand the ADME properties of 4-NPD and their impact on bioavailability.

Result of Action

The result of the action of 4-NPD is multifaceted due to its interaction with various targets and pathways. For instance, it has been found to inhibit the enzyme aldehyde dehydrogenase, which can lead to changes in neurotransmitter levels . Additionally, it has been shown to have an effect on the oxidation process of glutathione, which can influence oxidative stress within cells .

Action Environment

The action, efficacy, and stability of 4-NPD can be influenced by various environmental factors. For instance, the presence of metals can affect the chelating ability of 4-NPD . Additionally, the presence of thiol groups in the environment can influence its reactivity . More research is needed to fully understand how different environmental factors influence the action of 4-NPD.

Safety and Hazards

Zukünftige Richtungen

The potential applications of 4-nitrophenyl diethyldithiocarbamate and related compounds are vast. They have been explored as potential drug therapies, owing to their ability to chelate metals and their affinity for thiol groups present in human and microbial enzymes . They have also been investigated as cancer treatments, antimicrobial agents, and for their application in cardiology and neurology . New chemical structures with dithiocarbamate moieties have been synthesized and tested for their anti-cancer, antiviral, ophthalmic, and neurological applications .

Eigenschaften

IUPAC Name |

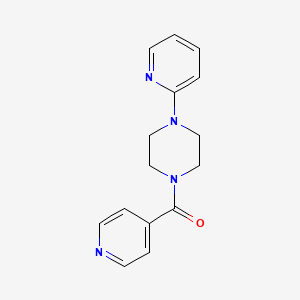

(4-nitrophenyl) N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S2/c1-3-12(4-2)11(16)17-10-7-5-9(6-8-10)13(14)15/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVKDUZETPAMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl diethylcarbamodithioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)

![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)

![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)